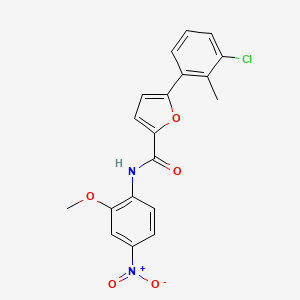![molecular formula C17H25BrN2O4 B5158778 1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine;oxalic acid](/img/structure/B5158778.png)
1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine;oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields This compound features a piperazine ring substituted with a 2-bromophenylmethyl group and a butan-2-yl group, combined with oxalic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine typically involves multi-step organic reactions. One common method starts with the bromination of toluene to form 2-bromotoluene. This intermediate undergoes a nucleophilic substitution reaction with piperazine, yielding 1-[(2-Bromophenyl)methyl]piperazine. The final step involves alkylation with butan-2-yl bromide to produce the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or reduce other functional groups within the molecule.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Medicine: Research explores its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological disorders.
Industry: It finds applications in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring may form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-[(2-Chlorophenyl)methyl]-4-butan-2-ylpiperazine: Similar structure with a chlorine atom instead of bromine.
1-[(2-Fluorophenyl)methyl]-4-butan-2-ylpiperazine: Contains a fluorine atom in place of bromine.
1-[(2-Methylphenyl)methyl]-4-butan-2-ylpiperazine: Features a methyl group instead of a halogen.
Uniqueness
The presence of the bromine atom in 1-[(2-Bromophenyl)methyl]-4-butan-2-ylpiperazine imparts unique reactivity and interaction profiles compared to its analogs. Bromine’s larger atomic size and higher electronegativity can influence the compound’s chemical behavior and biological activity, making it distinct from its chlorine, fluorine, and methyl counterparts.
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-butan-2-ylpiperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BrN2.C2H2O4/c1-3-13(2)18-10-8-17(9-11-18)12-14-6-4-5-7-15(14)16;3-1(4)2(5)6/h4-7,13H,3,8-12H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBQSLPCBWWQQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)CC2=CC=CC=C2Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl benzoate](/img/structure/B5158696.png)

![N-(2-cyanophenyl)-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5158704.png)
![2-(4-Chlorophenyl)-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B5158705.png)
![N-ethyl-N-[[1-[2-(2-methylphenyl)ethyl]piperidin-4-yl]methyl]-2-(3-methylpyrazol-1-yl)acetamide](/img/structure/B5158722.png)
![ethyl 1-[2-(difluoromethoxy)benzyl]-4-(3-methoxybenzyl)-4-piperidinecarboxylate](/img/structure/B5158729.png)

![(2,1,3-benzothiadiazol-5-ylmethyl)methyl{[5-methyl-2-(5-methyl-2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B5158743.png)
![4-[[2-(4-Methylquinolin-2-yl)sulfanylacetyl]amino]benzoic acid](/img/structure/B5158770.png)
![4-{1-[(2-CHLORO-6-FLUOROPHENYL)METHYL]PIPERIDINE-4-CARBONYL}MORPHOLINE](/img/structure/B5158783.png)

![4,4'-[(4-hydroxy-3,5-dimethoxyphenyl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5158791.png)
![1-[6-(2,6-Dimethylphenoxy)hexyl]imidazole](/img/structure/B5158804.png)
![(4-{[(3-Iodophenyl)carbonyl]amino}phenyl)acetic acid](/img/structure/B5158809.png)
